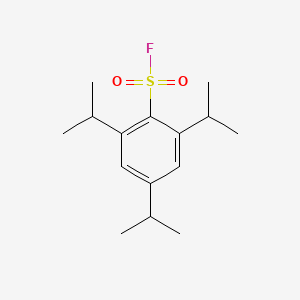

2,4,6-Triisopropylbenzenesulfonyl fluoride

Description

Overview of Arenesulfonyl Fluorides: Structure, Reactivity, and Synthetic Utility

Arenesulfonyl fluorides (ArSO₂F) are a class of organic compounds characterized by a sulfonyl fluoride (B91410) group (-SO₂F) attached to an aromatic ring. Structurally, the sulfur atom is in a +6 oxidation state and adopts a tetrahedral geometry. The sulfur-fluorine bond is strong, making arenesulfonyl fluorides significantly more stable than their sulfonyl chloride (ArSO₂Cl) counterparts. nih.govepa.gov This enhanced stability is a key feature, rendering them resistant to hydrolysis under many conditions and less prone to reduction. epa.govsigmaaldrich.com

The reactivity of arenesulfonyl fluorides is balanced; while stable, they act as effective electrophiles at the sulfur center, reacting with nucleophiles to form stable sulfonate esters or sulfonamides. nih.gov This reactivity is harnessed in SuFEx click chemistry, a concept introduced by K. Barry Sharpless and colleagues. epa.govsigmaaldrich.com SuFEx reactions are characterized by their reliability, high yield, and simple, often aqueous-friendly, conditions, providing a powerful tool for connecting molecular fragments. sigmaaldrich.com The utility of arenesulfonyl fluorides extends to their use as covalent probes and inhibitors in chemical biology, where their stability and specific reactivity with nucleophilic amino acid residues are advantageous. nih.gov The synthesis of arenesulfonyl fluorides can be achieved through various methods, including the conversion of the more common arenesulfonyl chlorides via halogen exchange or from sulfonamides. nih.govorgsyn.org

Significance of Steric Hindrance in 2,4,6-Triisopropylbenzenesulfonyl Fluoride Analogs

The three isopropyl groups on the benzene (B151609) ring of this compound and its analogs, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), create a highly crowded steric environment around the reactive sulfonyl group. researchgate.net This steric bulk is not merely a passive feature but plays a crucial role in modulating the reagent's reactivity and selectivity.

X-ray diffraction studies of the chloride analog, TPSCl, reveal a sterically overcrowded molecule where the free rotation of the sulfonyl chloride group and the ortho-isopropyl groups is restricted. researchgate.net This steric congestion is directly responsible for the specific selectivity observed with these types of reagents. researchgate.net For instance, in oligonucleotide synthesis, the bulky nature of TPSCl leads to a reduced rate of undesired side reactions, such as the sulfonylation of less reactive hydroxyl groups. researchgate.net The electron-donating nature of the isopropyl groups also contributes to stabilizing the sulfonyl halide, allowing for more controlled and sustained reactivity compared to reagents with electron-withdrawing groups.

In the context of radiochemistry, this steric shielding has been shown to be critical for the in-vivo stability of the corresponding radiolabeled compound. Studies on [¹⁸F]this compound have demonstrated its remarkable stability in serum, with 95% of the compound remaining intact after two hours at physiological temperature. This suggests that the steric protection around the sulfur-[¹⁸F]fluorine bond is a more significant factor in preventing hydrolysis than the electronic properties of the molecule.

Positioning of this compound within the Landscape of Sulfonyl Reagents

This compound occupies a specific niche within the broader family of sulfonylating agents, defined by its unique balance of stability and controlled reactivity. Its properties are best understood through comparison with related compounds.

Compared to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): The primary difference lies in the halogen atom. The S-F bond in the fluoride is stronger and more resistant to cleavage than the S-Cl bond in the chloride. nih.govepa.gov This makes the fluoride analog more stable, particularly towards hydrolysis and reduction. epa.govsigmaaldrich.com While TPSCl is a highly effective condensing agent, its higher reactivity can sometimes be a drawback. The sulfonyl fluoride, being less reactive, offers a more stable handle for applications like SuFEx, where the linkage needs to be robust until a specific activation condition is met. sigmaaldrich.com

Compared to Less Hindered Arenesulfonyl Halides: Reagents like mesitylenesulfonyl chloride, which has smaller methyl groups, are more reactive than their triisopropyl-substituted counterparts. However, this increased reactivity often comes at the cost of selectivity, leading to a higher incidence of side reactions. The steric bulk of the isopropyl groups in this compound provides a shield that directs the reaction to the most accessible nucleophilic sites. researchgate.net

Compared to Electron-Deficient Arenesulfonyl Halides: Reagents such as 4-nitrobenzenesulfonyl chloride are highly activated by the strongly electron-withdrawing nitro group. This makes them very reactive but also prone to decomposition and less selective. In contrast, the electron-donating isopropyl groups on this compound stabilize the sulfonyl group, moderating its reactivity for more controlled transformations.

This unique combination of high stability conferred by the S-F bond and high selectivity conferred by the bulky isopropyl groups makes this compound a valuable tool for specialized applications where other sulfonylating agents may be too reactive or not selective enough.

Historical Development and Evolution of Related Condensing Agents and Protecting Groups

The development of reagents like this compound is rooted in the broader history of organic synthesis, particularly in the quest for selective methods to form bonds and protect functional groups. In the mid-20th century, the synthesis of complex biomolecules like oligonucleotides spurred the development of new "condensing agents" to facilitate the formation of phosphodiester bonds.

A significant milestone in this area was the introduction of sterically hindered arenesulfonyl chlorides. Detailed studies on the use of mesitylenesulfonyl chloride and, notably, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) for the formation of internucleotide linkages were pivotal. researchgate.net TPSCl proved to be a highly selective agent, efficiently promoting the desired coupling while minimizing side reactions, a property attributed to its significant steric hindrance. researchgate.net Its use enabled high-yield syntheses of dinucleoside phosphates and the stepwise construction of longer RNA fragments. researchgate.net

The concept of a "protecting group"—a temporary modification of a functional group to prevent it from reacting—evolved in parallel. epa.gov Early syntheses used standard derivatives like acetates. nih.gov The need to synthesize more complex molecules led to a vast expansion of the protecting group repertoire, with a focus on groups that could be introduced and removed under mild and highly specific conditions. nih.gov Sulfonyl groups, such as the tosyl (Ts) group, became part of this toolbox, typically used to protect amines. epa.gov

The evolution from highly reactive sulfonyl chlorides used as condensing agents to the highly stable sulfonyl fluorides used as "clickable" connectors in SuFEx chemistry represents a modern chapter in this history. epa.govsigmaaldrich.com It reflects a shift towards developing reagents that are not just reactive, but are exceptionally stable until their reactivity is "turned on" under specific, controlled conditions, a hallmark of click chemistry. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of 2,4,6-Triisopropylbenzenesulfonyl Analogs

| Property | This compound | 2,4,6-Triisopropylbenzenesulfonyl Chloride |

| CAS Number | 101803-62-7 ambeed.combldpharm.com | 6553-96-4 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₅H₂₃FO₂S | C₁₅H₂₃ClO₂S nih.govsigmaaldrich.com |

| Molecular Weight | 286.40 g/mol | 302.86 g/mol nih.govsigmaaldrich.com |

| Appearance | Not specified | White solid/crystalline powder sigmaaldrich.comtcichemicals.com |

| Melting Point | Not specified | 92-94 °C sigmaaldrich.comchemicalbook.com |

Table 2: Comparative Overview of Selected Arenesulfonyl Reagents

| Reagent | Key Structural Feature | General Reactivity Profile | Primary Application Context |

| This compound | Bulky alkyl groups, S-F bond | High stability, high selectivity, moderate reactivity nih.govsigmaaldrich.com | SuFEx click chemistry, radiolabeling sigmaaldrich.com |

| 2,4,6-Triisopropylbenzenesulfonyl Chloride | Bulky alkyl groups, S-Cl bond | High selectivity, more reactive than fluoride analog researchgate.net | Condensing agent in oligonucleotide synthesis researchgate.net |

| Mesitylenesulfonyl Chloride | Less bulky methyl groups | More reactive, less selective than triisopropyl analog | Condensing agent researchgate.net |

| 4-Nitrobenzenesulfonyl Chloride | Electron-withdrawing group | High reactivity, lower stability and selectivity | Activating agent, protecting group formation |

Structure

2D Structure

3D Structure

Properties

CAS No. |

101803-62-7 |

|---|---|

Molecular Formula |

C15H23FO2S |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C15H23FO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 |

InChI Key |

RTYWQCWRMCSZMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)F)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Triisopropylbenzenesulfonyl Fluoride and Its Derivations

Strategic Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Fluoride (B91410)

The preparation of 2,4,6-triisopropylbenzenesulfonyl fluoride can be approached through two primary strategies: the conversion of a pre-synthesized sulfonyl chloride or the direct fluorosulfonylation of the corresponding aromatic ring.

Conversion from 2,4,6-Triisopropylbenzenesulfonyl Chloride via Halogen Exchange Reactions

A common and well-established method for the synthesis of arylsulfonyl fluorides is the halogen exchange reaction, often referred to as a Halex process, starting from the corresponding arylsulfonyl chloride. guidechem.comnih.gov This approach is particularly applicable to the synthesis of this compound. The precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, is typically synthesized by the chlorosulfonation of 1,3,5-triisopropylbenzene (B165165). guidechem.com In a typical procedure, 1,3,5-triisopropylbenzene is reacted with chlorosulfonic acid in a suitable solvent like chloroform (B151607) at low temperatures, followed by quenching with ice and extraction to yield the sulfonyl chloride. guidechem.com

The subsequent conversion to the sulfonyl fluoride is achieved by reacting the sulfonyl chloride with a fluoride source. A variety of reagents and conditions have been reported for this transformation for various arylsulfonyl chlorides, which are applicable to the sterically hindered 2,4,6-triisopropylbenzenesulfonyl chloride. One effective method involves the use of potassium fluoride (KF) in the presence of a phase-transfer catalyst such as 18-crown-6 (B118740) ether in an aprotic solvent like acetonitrile (B52724). guidechem.com This "naked fluoride" approach facilitates the nucleophilic attack of the fluoride ion. rhhz.net Another reported method utilizes a simple and mild direct chloride/fluoride exchange in a biphasic mixture of potassium fluoride in water and acetone, which has been shown to be effective for a broad range of sulfonyl chlorides with high yields. organic-chemistry.org

While specific yield data for the conversion of 2,4,6-triisopropylbenzenesulfonyl chloride to its fluoride is not extensively documented in publicly available literature, the successful synthesis of the corresponding sulfonyl azide (B81097) from the chloride in high yield (98%) suggests that the sulfonyl chloride is a reactive precursor for nucleophilic substitution at the sulfur atom. guidechem.comprepchem.com

Table 1: General Conditions for Halogen Exchange Reaction of Arylsulfonyl Chlorides

| Fluoride Source | Catalyst/Solvent System | Temperature | Reaction Time | General Yield Range |

| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | Room Temperature | Not specified | Excellent |

| Potassium Fluoride (KF) | Water / Acetone | Not specified | 2-4 hours | 84-100% |

| Cesium Fluoride (CsF) | Dimethylsulfoxide (DMSO) | 150-250 °C | Not specified | Good |

| Tetrabutylammonium Fluoride (TBAF) | Not specified | Not specified | Not specified | Good |

This table presents generalized findings for arylsulfonyl chlorides and can be considered indicative for the synthesis of this compound.

Exploration of Direct Fluorosulfonylation Approaches on Highly Substituted Benzene (B151609) Rings

Direct fluorosulfonylation of aromatic compounds represents a more atom-economical and direct route to arylsulfonyl fluorides, avoiding the separate synthesis and isolation of the sulfonyl chloride intermediate. This approach involves the direct introduction of the -SO₂F group onto the benzene ring.

For highly substituted and sterically hindered benzenes like 1,3,5-triisopropylbenzene, electrophilic aromatic substitution with a suitable fluorosulfonating agent is the key step. One potential reagent for this transformation is fluorosulfonic acid (FSO₃H). google.com A patent describing the purification of 1,3,5-triisopropylbenzene mentions its reaction with sulfonating agents, including fluorosulfonic acid, at temperatures ranging from 0°C to 50°C. google.com While the primary context of the patent is purification, this demonstrates the feasibility of the initial sulfonation step. The direct formation of the sulfonyl fluoride would likely require specific conditions to favor fluorosulfonylation over other side reactions.

Modern methods for the direct synthesis of arylsulfonyl fluorides from arenes are continually being developed. However, specific and detailed procedures for the direct fluorosulfonylation of 1,3,5-triisopropylbenzene to yield this compound with high selectivity and yield are not yet widely reported in the scientific literature. Challenges in such a direct approach would include controlling the regioselectivity of the substitution and preventing polysubstitution or side reactions, especially given the activated nature of the triisopropylbenzene (B8360398) ring.

Radiochemical Synthesis of [¹⁸F] this compound

The synthesis of the radiolabeled analogue, [¹⁸F] this compound, is crucial for its potential application in Positron Emission Tomography (PET). The introduction of the short-lived fluorine-18 (B77423) isotope requires specialized and efficient synthetic strategies.

The most common approach for the radiosynthesis of [¹⁸F]arylsulfonyl fluorides involves the nucleophilic substitution of the corresponding arylsulfonyl chloride with cyclotron-produced [¹⁸F]fluoride. nih.govresearchgate.net This method is, in principle, applicable to the synthesis of [¹⁸F] this compound, using 2,4,6-triisopropylbenzenesulfonyl chloride as the precursor.

Optimization of Radiochemical Yields under Varied Reaction Parameters (e.g., temperature, precursor concentration, solvent composition)

The efficiency of the [¹⁸F]fluorination reaction is highly dependent on several parameters that need to be carefully optimized to maximize the radiochemical yield (RCY).

Temperature: The reaction temperature plays a critical role. While some nucleophilic aromatic substitutions for radiosynthesis are performed at elevated temperatures (e.g., 120-150 °C), the optimal temperature needs to be determined for each specific substrate to balance reaction rate with potential degradation of the precursor or product. nih.gov

Precursor Concentration: The concentration of the 2,4,6-triisopropylbenzenesulfonyl chloride precursor is another key factor. A study on the radiosynthesis of an [¹⁸F]labeled amino acid found that adjusting the precursor amount was crucial for optimizing the yield. mdpi.com For sterically hindered substrates, a higher precursor concentration might be necessary to drive the reaction forward.

Solvent Composition: The choice of solvent is critical for dissolving the precursor and facilitating the nucleophilic attack of the [¹⁸F]fluoride. Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are commonly used. nih.gov The composition of the solvent can be varied to fine-tune the reactivity. For instance, the addition of a co-solvent can sometimes improve the solubility and reactivity of the components.

Table 2: Optimization Parameters for [¹⁸F]Fluorination of Arylsulfonyl Chlorides

| Parameter | Range/Options | General Observation |

| Temperature | 80 - 180 °C | Higher temperatures generally increase reaction rate but can also lead to decomposition. |

| Precursor Concentration | 1 - 50 mg/mL | Optimal concentration is substrate-dependent and a balance must be struck to maximize yield and facilitate purification. |

| Solvent | DMSO, DMF, Acetonitrile | DMSO and DMF are often effective for dissolving precursors and facilitating the reaction. |

| Reaction Time | 5 - 30 minutes | Shorter reaction times are desirable to minimize decay of ¹⁸F. |

This table is based on general findings for the radiosynthesis of various [¹⁸F]arylsulfonyl fluorides and provides a starting point for the optimization of [¹⁸F] this compound synthesis.

Microfluidic Synthesis Techniques for Efficient [¹⁸F] Incorporation

Microfluidic technology has emerged as a powerful tool for radiochemistry, offering several advantages over conventional batch synthesis. nih.gov These systems utilize small-volume reaction channels, which lead to a high surface-area-to-volume ratio, enabling rapid heating and cooling and precise control over reaction parameters.

For the synthesis of [¹⁸F]arylsulfonyl fluorides, microfluidic reactors have been shown to significantly improve radiochemical yields and reduce reaction times. nih.gov A systematic investigation using an Advion NanoTek Microfluidic Synthesis System for the [¹⁸F]radiolabeling of 12 different aryl sulfonyl chloride precursors demonstrated the superiority of this technique over conventional methods. nih.gov Another study utilized magnetic droplet microfluidics (MDM) for the preconcentration of [¹⁸F]fluoride and the subsequent synthesis of an arylsulfonyl [¹⁸F]fluoride, achieving a high radiochemical purity of 95 ± 1% in a total synthesis time of just 15 minutes with reduced reagent volumes. cityu.edu.hk The application of microfluidic techniques would be particularly beneficial for the challenging radiosynthesis of the sterically hindered [¹⁸F] this compound, potentially overcoming some of the kinetic barriers associated with its formation.

Precursor Design and Chemical Considerations for [¹⁸F] Radiolabeling

The design of the precursor is paramount for a successful [¹⁸F]radiolabeling reaction. For the synthesis of [¹⁸F] this compound, the immediate precursor is 2,4,6-triisopropylbenzenesulfonyl chloride.

A significant challenge in the nucleophilic [¹⁸F]fluorination of this precursor is the substantial steric hindrance imposed by the three isopropyl groups ortho and para to the sulfonyl chloride functionality. This steric bulk can impede the approach of the [¹⁸F]fluoride nucleophile to the electrophilic sulfur atom, potentially leading to low reactivity and yields.

Research into the radiosynthesis of other sterically hindered molecules has highlighted strategies to overcome such challenges. For instance, a study on the [¹⁸F]fluorination of sulfonyl esters introduced a methyl group at the ortho position to sterically suppress the hydrolysis of the ester, which is a competing side reaction. researchgate.netchemrxiv.org While this was for a different purpose, it underscores the importance of considering steric effects in precursor design. For the highly hindered 2,4,6-triisopropylbenzenesulfonyl chloride, more forcing reaction conditions, such as higher temperatures and longer reaction times, might be necessary, although this must be balanced against the risk of decomposition and the half-life of fluorine-18. The choice of a highly efficient fluoride activation method, such as the use of a potassium-Kryptofix [K₂₂₂] complex or a tetraalkylammonium salt, is also crucial to enhance the nucleophilicity of the [¹⁸F]fluoride. nih.gov

Synthesis of Functionalized Analogs for Bioconjugation and Probe Development

The development of chemical probes and bioconjugation reagents has become a cornerstone of chemical biology, enabling the study of biological processes with high precision. Sulfonyl fluorides have emerged as a privileged class of reactive electrophiles for these applications. sigmaaldrich.comnih.gov Their unique combination of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues (such as serine, lysine, and tyrosine) makes them ideal warheads for covalent inhibitors and activity-based probes. nih.govnih.gov The 2,4,6-triisopropylbenzenesulfonyl (trisyl) scaffold is of particular interest due to the steric bulk of the isopropyl groups, which can influence reactivity and selectivity. While this compound itself is a known compound, the synthesis of its functionalized analogs, which incorporate additional reactive handles for bioconjugation, is critical for its application in probe development. These handles, often azides or terminal alkynes, allow for "clickable" secondary labeling reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key transformation in click chemistry. ccspublishing.org.cnresearchgate.net

The primary strategy for creating such functionalized probes involves the synthesis of a derivative of the core molecule that bears a bioorthogonal functional group. These groups are chemically inert to most biological functionalities, ensuring that they react specifically with their intended partner.

A key functionalized analog in this class is 2,4,6-triisopropylbenzenesulfonyl azide. This compound serves as a powerful reagent for transferring an azide group. wikipedia.org The azide itself is a versatile functional handle for bioconjugation via click chemistry. The synthesis of this azide derivative typically starts from the corresponding 2,4,6-triisopropylbenzenesulfonyl chloride, which is more readily available. The chloride is converted to the azide through nucleophilic substitution with an azide salt, such as sodium azide. prepchem.com

A representative synthesis is detailed in the table below.

| Step | Reagents & Conditions | Purpose | Observations/Yield |

|---|---|---|---|

| 1 | 2,4,6-Triisopropylbenzenesulfonyl chloride, Sodium azide | Nucleophilic substitution to replace the chloride with an azide group. | The final product is isolated as a white solid. Yield: ~18.5 g. prepchem.com |

| 2 | Solvent: Acetone and Ethanol/Water mixture. Stirred at room temperature for 2 hours. | To facilitate the reaction between the organic-soluble sulfonyl chloride and the water-soluble sodium azide. | |

| 3 | Workup: Partition between dichloromethane (B109758) and brine; extraction with dichloromethane. | To separate the organic product from the aqueous phase and inorganic salts. | Purification by flash chromatography yields the pure title compound. prepchem.com |

| 4 | Purification: Flash chromatography (silica gel, hexane-ethyl acetate). | To isolate the desired azide product from any unreacted starting material or byproducts. |

While the direct synthesis of a clickable this compound analog is not widely documented, the synthesis of the azide from the chloride precursor demonstrates a viable route to a key functionalized intermediate. General methods for converting aryl sulfonyl chlorides to aryl sulfonyl fluorides, typically involving a fluoride source like potassium fluoride or potassium bifluoride, suggest a potential subsequent step to obtain the desired azido-sulfonyl fluoride probe. ccspublishing.org.cn

The development of other functionalized analogs, such as those containing alkyne groups, is also crucial for expanding the toolkit of chemical probes. These are often synthesized by incorporating an alkyne-bearing moiety onto the aromatic ring. General strategies for the synthesis of alkyne-functionalized sulfonyl fluorides could theoretically be adapted for the 2,4,6-triisopropylbenzene scaffold.

| Functional Group | General Synthetic Approach | Bioconjugation/Probe Application | Key Advantage |

|---|---|---|---|

| Azide (-N₃) | Nucleophilic substitution on the corresponding sulfonyl chloride using an azide salt (e.g., NaN₃). prepchem.com | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | Highly specific and efficient "click" reactivity with alkyne partners. nih.gov |

| Terminal Alkyne (-C≡CH) | Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) on a halogenated precursor of the trisyl scaffold. | CuAAC with azide-functionalized biomolecules or reporter tags. | Provides the complementary reactive partner for azide-based probes. nih.gov |

| Styryl Sulfonyl Fluoride (SSF) | Synthesis of a vinyl-substituted benzene ring followed by conversion to the sulfonyl fluoride. | Michael addition with cysteine residues in proteins. wikipedia.org | Offers high chemoselectivity and stability for cysteine-specific bioconjugation. wikipedia.org |

These functionalized analogs of this compound are designed to be bifunctional. One part of the molecule, the sulfonyl fluoride "warhead," is responsible for covalently attaching to a target protein. nih.gov The other part, the "clickable" handle (azide or alkyne), allows for the subsequent attachment of a reporter molecule, such as a fluorophore or an affinity tag, for visualization and identification. This modular approach is a powerful strategy in modern chemical biology and drug discovery. ccspublishing.org.cn

Mechanistic Investigations of Reactions Involving 2,4,6 Triisopropylbenzenesulfonyl Fluoride

Elucidation of Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution at the sulfur atom of sulfonyl fluorides is a cornerstone of their chemistry, notably in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. sigmaaldrich.comnih.gov The reactivity of the sulfonyl fluoride group is a delicate balance of stability and electrophilicity. sigmaaldrich.com

Kinetic and Thermodynamic Studies of S-F Bond Reactivity

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is known for its considerable thermodynamic stability, rendering these compounds resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.gov This stability is a key feature of SuFEx chemistry, allowing for clean and specific reactions. sigmaaldrich.com While specific kinetic and thermodynamic parameters for the S-F bond cleavage in 2,4,6-triisopropylbenzenesulfonyl fluoride are not extensively documented in publicly available literature, general principles of S-F bond reactivity can be applied. The bond dissociation energy of the S-F bond in a related compound, trifluoromethanesulfonyl fluoride, is reported to be 104.6 kcal/mol. researchgate.net

The reactivity of sulfonyl fluorides in nucleophilic substitution reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, while stable in the presence of many nucleophiles, they react readily with others under appropriate conditions, a characteristic that makes them valuable as "clickable" reagents. sigmaaldrich.com The stability of the fluoride leaving group is enhanced in aqueous environments due to favorable hydration, which can facilitate reactions in biological systems. sigmaaldrich.com

Influence of Ortho-Alkyl Groups on Reaction Rates and Stereochemical Outcomes

The presence of bulky ortho-alkyl groups, such as the isopropyl groups in this compound, exerts a profound influence on the reactivity of the sulfonyl center. These groups can sterically hinder the approach of nucleophiles to the sulfur atom, potentially slowing down the rate of nucleophilic substitution. springernature.com However, this steric hindrance can also be exploited to achieve selectivity in reactions.

In the context of organocatalytic fluorocyclization reactions, the steric properties of ortho-substituents on related catalyst structures have been shown to be crucial for achieving high enantioselectivity. nih.gov For example, a study on the fluorocyclization of styrenes found that catalysts with bulky ortho-substituents led to higher enantiomeric excesses. nih.gov This suggests that the stereochemical outcome of reactions involving sulfonyl compounds can be finely tuned by modulating the steric environment around the reactive center. The bulky 2,4,6-triisopropylphenyl group is therefore expected to play a significant role in directing the stereochemistry of reactions at the sulfonyl fluoride moiety.

Role of Steric Factors in the Enhanced Reactivity of ortho-Substituted Sulfonyl Compounds

Furthermore, the steric bulk around the sulfur atom in sulfonyl fluorides can influence the reaction pathway. For example, in reactions of oxetane (B1205548) sulfonyl fluorides, steric hindrance was found to disfavor the SuFEx pathway and instead promote a defluorosulfonylative pathway. springernature.com This highlights how steric factors can be a determining factor in the outcome of a reaction. The significant steric hindrance provided by the three isopropyl groups in this compound would be expected to have a major impact on its reactivity, potentially favoring specific reaction channels or requiring more forcing conditions for reactions to occur.

Intermediates and Transition States in Sulfonylation Processes

The fleeting existence of intermediates and transition states in chemical reactions makes their direct observation challenging. However, a combination of computational and spectroscopic methods can provide invaluable information about these transient species.

Computational Chemistry (e.g., DFT) for Probing Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms, including those involving sulfonyl compounds. Computational studies can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and any intermediates.

For example, DFT calculations have been employed to study the stereoselectivity in fluorocyclization reactions, revealing that steric repulsion between the catalyst's side arm and the substrate is a key factor in determining the stereochemical outcome. nih.gov Optimized geometries of intermediates and transition states can provide a rationale for experimentally observed selectivities. nih.gov In the context of this compound, DFT calculations could be used to:

Calculate the energy barrier for nucleophilic attack at the sulfur center.

Model the transition state geometry to understand the steric influence of the isopropyl groups.

Compare the energetics of different possible reaction pathways.

While specific DFT studies on this compound are not prominent in the searched literature, the methodology is broadly applicable and would be essential for a detailed mechanistic understanding.

Spectroscopic Characterization of Transient Species

The direct detection of reaction intermediates is often achieved through spectroscopic techniques under conditions that allow for their accumulation, such as at low temperatures or using time-resolved methods. Techniques like UV-visible, NMR, and IR spectroscopy can provide structural information about these transient species. researchgate.netresearchgate.net

For instance, in the study of enzyme kinetics, rapid-scanning stopped-flow spectroscopy has been used to detect the formation and decay of intermediates such as Schiff bases and quinonoid species. nih.gov In the context of sulfonyl chemistry, spectroscopic methods could potentially be used to identify intermediates such as pentacoordinate sulfur species or sulfonylium ions, although the latter are generally high-energy and unlikely to be long-lived. The challenge with a sterically hindered compound like this compound would be to find conditions under which any intermediates are sufficiently stable for spectroscopic observation.

Hydrolytic Stability and Degradation Pathways of the S-F Bond

The utility of sulfonyl fluorides, particularly in the context of chemical biology and "click chemistry," is intrinsically linked to the unique nature of the sulfur-fluorine (S-F) bond. nih.govsigmaaldrich.com This bond exhibits a carefully poised balance between thermodynamic stability and latent reactivity. nih.govresearchgate.net While highly resilient to hydrolysis under many conditions, its electrophilicity can be harnessed for specific reactions. nih.gov The primary degradation pathway in aqueous environments is hydrolysis, which proceeds via nucleophilic attack of water on the electrophilic sulfur(VI) center, leading to the formation of the corresponding sulfonic acid and hydrofluoric acid. acs.org The rate and extent of this degradation are heavily influenced by both steric and electronic factors inherent to the molecule's structure.

Steric Hindrance as a Determinant of S-F Bond Stability in Aqueous and Biological Media

Steric hindrance plays a paramount role in governing the hydrolytic stability of the S-F bond. The kinetic stability of this compound is a clear illustration of this principle. The sulfonyl fluoride functional group is flanked by two bulky isopropyl groups in the ortho positions of the benzene (B151609) ring. This arrangement creates significant steric shielding around the electrophilic sulfur atom.

This steric congestion physically obstructs the trajectory of incoming nucleophiles, such as water molecules or nucleophilic residues on biomolecules (e.g., serine, tyrosine, lysine). acs.orgnih.gov For hydrolysis to occur, a water molecule must approach the sulfur atom to initiate a nucleophilic attack. The large isopropyl groups act as a protective barrier, drastically reducing the frequency and proper orientation of these approaches, thereby increasing the activation energy required for the reaction and slowing the rate of hydrolysis considerably. This enhanced stability in aqueous and biological media is a key feature that allows sulfonyl fluorides to persist long enough to react with their intended targets in complex environments. researchgate.net The principle that significant steric shielding decreases the rate of reaction with water has been observed in other classes of organic compounds as well. nih.gov This robust nature under physiological conditions makes sterically hindered aryl sulfonyl fluorides valuable probes and warheads in medicinal chemistry and chemical biology. researchgate.net

Electronic Effects on Sulfonyl Fluoride Reactivity and Hydrolysis

The electronic properties of the substituents on the aryl ring significantly modulate the reactivity of the sulfonyl fluoride group. The susceptibility of the sulfur atom to nucleophilic attack is directly related to its electrophilicity, or partial positive charge. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the sulfur center, making it more prone to attack and thus accelerating the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, resulting in a more stable S-F bond and a slower rate of hydrolysis. acs.orgnih.gov

In the case of this compound, the three isopropyl groups are classified as weak electron-donating groups through induction and hyperconjugation. This electron-donating character pushes electron density into the aromatic ring and, subsequently, toward the sulfonyl group. This effect reduces the partial positive charge on the sulfur atom, making it a less potent electrophile. The combination of strong steric hindrance and this electron-donating effect confers exceptional hydrolytic stability upon this compound compared to aryl sulfonyl fluorides bearing electron-withdrawing substituents.

Detailed studies on a panel of aryl sulfonyl fluorides have experimentally confirmed this trend. acs.orgnih.gov The hydrolytic half-lives of various substituted sulfonyl fluorides demonstrate a clear correlation with the electronic nature of the substituents.

Table 1: Hydrolytic Half-lives of Representative Aryl Sulfonyl Fluorides at pH 8 (PBS)

This interactive table presents data from a study on sulfur(VI)-fluoride electrophiles, illustrating the impact of electronic effects on stability. The half-life (t½) indicates the time taken for half of the compound to undergo hydrolysis. Longer half-lives correspond to greater stability. The data shows that electron-donating groups (like methoxy) increase stability, while electron-withdrawing groups (like amides) decrease it. acs.orgnih.gov

| Compound Structure | Substituent Type | Half-life (t½) in hours |

| p-methoxybenzenesulfonyl fluoride analogue | Electron-Donating | 13 |

| m-sulfonamidobenzenesulfonyl fluoride analogue | Electron-Withdrawing | 2.5 |

| p-sulfonamidobenzenesulfonyl fluoride analogue | Electron-Withdrawing | 0.6 |

| m-amidobenzenesulfonyl fluoride analogue | Electron-Withdrawing | 4.3 |

| p-amidobenzenesulfonyl fluoride analogue | Electron-Withdrawing | 1.1 |

Data adapted from a study by Galan et al. (2023) on morpholine-conjugated sulfonyl fluorides. The specific structures in the study included a morpholine (B109124) tag for analytical purposes, but the electronic trends of the aryl substituents are directly comparable.

The data clearly shows that para-substituted electron-withdrawing amide and sulfonamide groups lead to significantly faster hydrolysis (shorter half-lives) compared to their meta-counterparts or analogues with electron-donating groups. acs.orgnih.gov The para-methoxy group, a strong electron-donating group, imparts marked stabilization. acs.org Therefore, the multiple electron-donating isopropyl groups on this compound are a key electronic factor contributing to its low reactivity toward hydrolysis.

Applications and Potential Research Avenues of 2,4,6 Triisopropylbenzenesulfonyl Fluoride in Synthetic Chemistry

Role as a Condensing and Coupling Reagent

The activation of carboxylic acids and phosphate (B84403) groups is a cornerstone of forming amide and phosphodiester bonds. Arylsulfonyl derivatives are pivotal reagents in this context, and 2,4,6-Triisopropylbenzenesulfonyl fluoride (B91410) is a promising, albeit less explored, member of this family.

The chemical synthesis of oligonucleotides requires highly efficient condensing agents to form the crucial internucleotide phosphodiester linkage. For decades, 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) has been a reagent of choice for this purpose, particularly in the phosphotriester and H-phosphonate methods of oligonucleotide synthesis. wikipedia.orgacs.orgsigmaaldrich.com Its large steric bulk, conferred by the three isopropyl groups, is effective in directing the reaction towards the desired activated intermediate. biosynth.com TPS-Cl has been successfully used as an activator for solid-phase synthesis and as a condensing agent for creating hydrogen-phosphonate diesters. wikipedia.orglifechempharma.com

Drawing a direct parallel, 2,4,6-triisopropylbenzenesulfonyl fluoride is a logical candidate for analogous applications. Sulfonyl fluorides are recognized for their utility as reactive probes and their stability, which can be advantageous in complex synthetic environments. sigmaaldrich.cnenamine.net The substitution of chloride with fluoride alters the reactivity and stability of the sulfonyl halide, potentially offering a different profile of activation and side-reaction suppression. Research into its efficacy could reveal benefits in terms of reaction kinetics, solubility, or stability of the activated species compared to its more established chloride counterpart.

The mechanism for internucleotide bond formation using arylsulfonyl halides like TPS-Cl is well-understood and provides a clear model for the action of this compound. The process is initiated by the reaction between a nucleoside H-phosphonate monoester and the sulfonyl fluoride. The phosphorus atom attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion.

This reaction forms a highly reactive mixed phosphonic-sulfonic anhydride (B1165640) intermediate. This activated species is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. The successful coupling results in the formation of the desired internucleotide H-phosphonate diester linkage, regenerating the 2,4,6-triisopropylbenzenesulfonate as a byproduct. A subsequent oxidation step converts the H-phosphonate linkage to the stable phosphodiester. The steric hindrance of the triisopropylphenyl group is believed to play a crucial role in preventing side reactions at the activated phosphorus center.

The formation of peptide bonds, particularly between sterically hindered amino acids such as α,α-disubstituted residues, presents a significant challenge in peptide synthesis. uni-kiel.deiris-biotech.de Standard coupling reagents can often fail or lead to significant racemization. Acyl fluorides have been shown to be particularly effective for coupling sterically demanding systems due to their heightened reactivity towards amines compared to other acyl halides and their relative stability. iris-biotech.deuniurb.it

The corresponding chloride, TPS-Cl, is known to be an effective condensing reagent for synthesizing sterically congested amides. tcichemicals.com This precedent suggests a strong potential for this compound in peptide coupling. The proposed mechanism involves the activation of the C-terminus of an N-protected amino acid by the sulfonyl fluoride, likely forming a mixed carboxylic-sulfonic anhydride. This activated species is then readily attacked by the N-terminus of the coupling partner. The bulky nature of the triisopropylphenyl group could minimize side reactions such as oxazolone (B7731731) formation, thereby suppressing racemization, a critical factor in maintaining the optical integrity of the resulting peptide. uni-kiel.de

| Reagent Class | Activating Agent Example | Key Advantage | Potential Issue |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Widely used, inexpensive | Formation of N-acylurea byproduct, racemization |

| Onium Salts | HBTU, HATU, PyBOP | High efficiency, low racemization with additives. sigmaaldrich.com | Cost, potential for guanidinylation side reactions. sigmaaldrich.com |

| Acyl Fluorides | Generated in situ from TFFH, SOF2 | Highly reactive, effective for hindered couplings. iris-biotech.deuniurb.itnih.gov | Moisture sensitivity, requires specific generation protocols. nih.gov |

| Arylsulfonyl Halides | TPS-Cl, this compound (proposed) | Activation of hindered acids, potential for low racemization. tcichemicals.com | Requires investigation for fluoride analog efficiency. |

Glycosylation Reactions and Carbohydrate Synthesis

The synthesis of oligosaccharides and glycoconjugates is fundamental to chemical biology and medicinal chemistry. A critical step in this process is the glycosylation reaction, which involves the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. The efficiency and stereochemical outcome of this reaction are paramount.

Glycosyl donors are carbohydrate precursors that possess a leaving group at the anomeric carbon (C-1). A common class of donors are glycosyl fluorides, which are valued for their stability to various reaction conditions and chromatographic purification. nih.govresearchgate.net The activation of these stable donors typically requires a promoter, often a Lewis acid, to facilitate the displacement of the fluoride and the formation of the glycosidic linkage with an acceptor molecule. nih.govnih.gov Common promoter systems for glycosyl fluorides include tin(II) chloride-silver(I) perchlorate (B79767) (SnCl₂–AgClO₄), boron trifluoride etherate (BF₃·OEt₂), and various borate (B1201080) catalysts. nih.govresearchgate.netnih.gov

While the related compound, 2,4,6-triisopropylbenzenesulfonyl chloride, is known to be used for the sulfonylation of hydroxyl groups in carbohydrate synthesis, researchgate.net published research giving specific examples of This compound being used as a direct activator or promoter for glycosyl donors in glycosylation reactions is not prominent in the surveyed scientific literature. The primary role described for analogous arenesulfonyl compounds is typically the formation of sulfonate esters, rather than direct activation via the fluoride derivative.

A significant challenge in carbohydrate synthesis is controlling the stereochemistry at the anomeric center to selectively form either an α or β-glycosidic bond. This stereoselectivity is influenced by numerous factors, including the choice of solvent, the nature of protecting groups on the donor and acceptor, the reaction temperature, and the activation method. researchgate.netresearchgate.net For instance, participating protecting groups at the C-2 position of a glycosyl donor typically lead to the formation of 1,2-trans-glycosides. In contrast, achieving 1,2-cis glycosylation is often more challenging and requires carefully designed non-participating protecting groups and specific reaction conditions.

There are no specific studies found in the search results that detail the use of This compound as a reagent to control the stereoselectivity or anomeric outcome of glycosylation reactions. Research in this area tends to focus on the impact of the glycosyl donor's protecting groups and the specific Lewis acid or promoter system employed for activation. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions in Arenesulfonyl Fluoride Systems

The arenesulfonyl fluoride moiety is characterized by a sulfur(VI) center and a strong sulfur-fluorine bond, attached to an aromatic ring. The sulfonyl group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring.

The transformation involving the removal of a sulfonyl fluoride group from an aromatic ring to leave a fluorine atom in its place (desulfurization) is not a commonly reported reaction in the surveyed literature. Synthetic routes typically focus on the introduction of sulfonyl fluoride groups onto aromatic rings or their conversion into other functional groups, rather than their reductive cleavage to an aryl fluoride.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of substituted arenes. byjus.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. masterorganicchemistry.com

For an SNAr reaction to be successful, two main conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). masterorganicchemistry.com

There must be a suitable leaving group attached to the ring. wikipedia.org

The sulfonyl fluoride (-SO₂F) group itself is a powerful EWG, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Research has shown that in halo(het)arene sulfonyl halides, a competition exists between nucleophilic attack at the sulfur atom (sulfonylation) and attack at the carbon of the aromatic ring (SNAr). nih.govchemrxiv.org Studies on the chemoselective amination of such compounds indicate that sulfonyl fluorides can undergo selective SNAr, where the nucleophile displaces the entire sulfonyl fluoride moiety. nih.govchemrxiv.org This establishes that the -SO₂F group can function as a leaving group in SNAr reactions, particularly under controlled conditions.

The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.orglibretexts.org This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of the fluorine atom, rather than the breaking of the carbon-leaving group bond. masterorganicchemistry.comlibretexts.org While the -SO₂F group is a potential leaving group, the steric hindrance from the three bulky isopropyl groups on This compound would be expected to significantly influence its reactivity in SNAr reactions, a factor that requires specific experimental investigation.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactions

| Factor | Influence on SNAr Reaction Rate | Rationale |

| Electron-Withdrawing Groups (EWGs) | Increases rate | EWGs (e.g., -NO₂, -SO₂F) withdraw electron density, making the aromatic ring more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com |

| Leaving Group | F > Cl ≈ Br > I | The rate-determining step is nucleophilic attack. Highly electronegative groups like fluorine make the attached carbon more electrophilic, accelerating the attack. wikipedia.orglibretexts.org |

| Position of EWG | Ortho or para to leaving group is faster than meta | Resonance stabilization of the negative charge in the Meisenheimer intermediate is possible only when the EWG is in the ortho or para position. masterorganicchemistry.com |

| Solvent | Polar aprotic solvents are often used | These solvents can solvate the cation but do not strongly interact with the nucleophile, preserving its reactivity. |

| Nucleophile | Stronger nucleophiles generally react faster | The reaction rate depends on the ability of the nucleophile to attack the electron-poor ring. Common nucleophiles include amines, alkoxides, and thiolates. wikipedia.org |

Chemical Biology and Radiopharmaceutical Research Involving 2,4,6 Triisopropylbenzenesulfonyl Fluoride

Design and Development of Chemical Probes for Biological Systems

The unique reactivity and stability of the sulfonyl fluoride (B91410) moiety, particularly in sterically hindered structures like 2,4,6-triisopropylbenzenesulfonyl fluoride, have positioned it as a valuable tool in chemical biology for the development of sophisticated chemical probes.

Utilization as a Stable Tag for Bioconjugation with Peptides and Proteins

The robust nature of the sulfur(VI)-fluoride bond makes it highly resistant to common biological degradation pathways such as hydrolysis, oxidation, and reduction. nih.gov This inherent stability is a critical feature for bioconjugation, where maintaining the integrity of a molecular tag is paramount for reliable detection and analysis. The 2,4,6-triisopropylbenzenesulfonyl group, with its significant steric hindrance, further enhances this stability, protecting the sulfur-fluorine bond from nucleophilic attack. researchgate.net

Researchers have leveraged these properties by incorporating the sulfonyl fluoride group into larger molecules intended for attachment to biomacromolecules like peptides and proteins. researchgate.netmdpi.com This process, known as bioconjugation, often employs "click chemistry," a set of reactions known for their high efficiency and specificity under physiological conditions. nih.govnih.gov One such click reaction is the Sulfur(VI) Fluoride Exchange (SuFEx), where the sulfonyl fluoride reacts selectively with specific nucleophilic amino acid residues on a protein, such as tyrosine, to form a stable covalent bond. nih.govnih.govnih.gov

The strategy often involves a two-step approach: first, a biomolecule is functionalized with a group that can react with the sulfonyl fluoride, and then the this compound-containing probe is introduced to form the final conjugate. nih.govd-nb.info This methodology allows for the precise and stable labeling of complex biological molecules, facilitating studies of their function, localization, and interactions within a biological system. d-nb.info The steric bulk provided by the triisopropylphenyl group is crucial, as it has been shown to be more important than electronic effects in protecting the sulfur-fluorine bond from hydrolysis, ensuring the tag remains intact. researchgate.net

Exploration as a Covalent Inhibitor or Affinity Label for Biological Targets

Aryl sulfonyl fluorides have emerged as highly effective "warheads" for creating covalent inhibitors and affinity labels. nih.govwuxiapptec.com Unlike non-covalent inhibitors which bind reversibly, covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and a prolonged duration of action. wuxiapptec.com The sulfonyl fluoride group is particularly adept at this, as it can react with a range of nucleophilic amino acid residues—including lysine, tyrosine, and serine—often found within the binding pockets of proteins. researchgate.net

Affinity labeling is a technique used to identify and characterize the binding sites of proteins. In this approach, a ligand that binds to a specific protein is equipped with a reactive group, like sulfonyl fluoride. Once the ligand is bound to its target, the sulfonyl fluoride moiety reacts with nearby amino acids, creating a covalent link and "labeling" the binding site. nih.gov

Studies have demonstrated that multivalent probes featuring aryl sulfonyl fluorides are highly efficient for the selective affinity labeling and enrichment of target proteins from complex mixtures like cell lysates. nih.gov In one study, an aryl sulfonyl fluoride probe was more effective than a traditional photoaffinity label. nih.gov Subsequent analysis can then pinpoint the exact location of modification, providing valuable insights into the protein's structure and function. nih.govnih.gov The ability of the sulfonyl fluoride to target multiple residues around a ligand-binding site makes it a powerful tool for capturing and identifying previously unknown protein targets. nih.gov

Studies on Irreversible Covalent Modification of Proteins and Enzymes

The formation of a covalent bond between an inhibitor and an enzyme is a key strategy for achieving irreversible inhibition. khanacademy.orgyoutube.com Sulfonyl fluorides, including this compound, are a class of electrophiles used to achieve this type of permanent modification. researchgate.net This approach is particularly valuable for targeting enzymes that have proven difficult to inhibit with traditional non-covalent binders, such as those with shallow catalytic pockets. nih.gov

The mechanism involves the sulfonyl fluoride group acting as an electrophile, which is attacked by a nucleophilic amino acid residue within the enzyme's active site. researchgate.net This results in the formation of a stable sulfonyl-enzyme conjugate, effectively and permanently inactivating the enzyme. nih.govkhanacademy.org This type of agent is sometimes referred to as a "suicide inhibitor" because the inhibitor itself is consumed in the reaction that inactivates the enzyme. khanacademy.orgyoutube.com

Recent research has applied this strategy to challenging targets like the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov By incorporating a sulfonyl fluoride into a ligand designed to bind to the TDP1 active site, researchers achieved site-specific covalent modification of a tyrosine residue (Y204) crucial for the enzyme's function. nih.gov Such studies validate the use of sulfonyl fluorides for the targeted and irreversible modification of specific protein residues, providing powerful chemical tools for studying enzyme function and designing novel therapeutics. nih.gov

Applications in Positron Emission Tomography (PET) Imaging

The fluorine-18 (B77423) (¹⁸F) radioisotope is central to PET imaging, but its incorporation into complex molecules can be challenging. nih.gov Sulfonyl fluorides have emerged as key players in addressing this challenge, both in terms of stability and as platforms for novel radiolabeling strategies.

Assessment of [¹⁸F] this compound Stability in Biological Fluids (e.g., serum)

For a PET radiotracer to be effective, it must remain intact in the body long enough to reach its target and be imaged. Therefore, the stability of the ¹⁸F-label is of paramount importance. The ¹⁸F-labeled version of this compound has been specifically evaluated for its stability in biological media.

Research has shown that the steric bulk around the sulfur-[¹⁸F]fluorine bond is a critical factor for protecting the bond from hydrolysis. researchgate.net In a key study, the stability of several aryl [¹⁸F]sulfonyl fluorides was tested. The results demonstrated that [¹⁸F]this compound was exceptionally stable in rat serum. After two hours at physiological temperature, 95% of the compound remained intact. researchgate.net This high level of stability makes it a promising candidate for developing PET imaging agents, as it reduces the likelihood of premature defluorination, which can lead to poor image quality and inaccurate biodistribution data. researchgate.netnih.gov

Stability of Aryl [¹⁸F]Sulfonyl Fluorides

| Compound | Stability in Rat Serum (after 2h at 37°C) | Key Structural Feature |

|---|---|---|

| [¹⁸F] this compound | 95% Intact | High steric hindrance |

| Other less-hindered aryl sulfonyl fluorides | Lower stability | Less steric hindrance |

Development of Sulfonyl Fluoride as a "Fluoride Relay" for [¹⁸F] Incorporation into Complex Molecules

The direct labeling of sensitive biomolecules with [¹⁸F]fluoride often requires harsh conditions that can damage the molecule. nih.gov To overcome this, researchers have developed "prosthetic groups" or "relay reagents" that can be radiolabeled first and then attached to the target molecule under milder conditions. researchgate.netnih.gov

[¹⁸F]Ethenesulfonyl fluoride ([¹⁸F]ESF) has been described as a novel radiofluoride relay reagent that simplifies radiofluorination. nih.gov It can be produced reliably, stored on a cartridge, and shipped to locations without extensive radiochemistry facilities. The trapped [¹⁸F]ESF can then be released by simple solvent elution and used to label a wide variety of precursor molecules with efficiency comparable to conventional methods. nih.gov

Similarly, aryl sulfonyl fluorides like this compound can be pre-labeled with ¹⁸F. researchgate.net The resulting [¹⁸F]sulfonyl fluoride can then be conjugated to a complex molecule, such as a peptide or protein, using bio-orthogonal chemistry like the SuFEx reaction. researchgate.netnih.gov This "fluoride relay" approach effectively transfers the ¹⁸F atom to the target biomolecule without exposing it to the initial harsh fluorination conditions. This strategy expands the range of complex and delicate molecules that can be labeled with ¹⁸F for PET imaging applications. nih.govnih.gov

Radiochemical Yield and Purity Considerations for In Vivo Applications

Currently, there is a lack of publicly available scientific literature detailing the use of this compound specifically for the radiochemical synthesis of tracers for in vivo applications. Research in the field of radiopharmaceutical chemistry extensively documents the use of various sulfonyl fluorides as precursors for the introduction of the fluorine-18 (¹⁸F) isotope into molecules for Positron Emission Tomography (PET) imaging. However, specific data on radiochemical yields and purity for compounds prepared using this compound for subsequent use in living organisms has not been reported in the reviewed literature.

The general methodology for ¹⁸F-labeling using sulfonyl fluoride precursors involves the nucleophilic substitution of the fluorine atom with [¹⁸F]fluoride. The efficiency of this reaction, and thus the radiochemical yield, is influenced by several factors including the nature of the sulfonyl fluoride, reaction conditions (such as temperature, solvent, and catalyst), and the presence of activating or deactivating groups on the aromatic ring. Similarly, the radiochemical purity of the final product, which is crucial for in vivo applications to minimize off-target effects and ensure accurate imaging, is determined by the success of the purification process, typically high-performance liquid chromatography (HPLC), in removing unreacted [¹⁸F]fluoride and other byproducts.

While data for this compound is not available, studies on other aromatic sulfonyl fluorides provide insights into the expected range of radiochemical yields and purities. For instance, the synthesis of ¹⁸F-labeled arenesulfonyl fluorides from arenediazonium tosylates has been developed, demonstrating the feasibility of constructing aryl-SO₂-¹⁸F structures. These methods are noted for their compatibility with a range of substrates.

In the broader context of radiolabeling for in vivo applications, researchers continually seek to optimize reaction conditions to maximize radiochemical yield and ensure high radiochemical purity. These parameters are critical for the successful translation of a radiotracer from the laboratory to clinical or preclinical imaging studies.

Q & A

Q. What are the primary synthetic applications of 2,4,6-triisopropylbenzenesulfonyl derivatives in organic chemistry?

2,4,6-Triisopropylbenzenesulfonyl fluoride and related derivatives (e.g., chloride, azide, hydrazide) are widely used as activating agents or intermediates in organic synthesis. For example:

- Phosphorylation reactions : The chloride derivative (TPSCl) reacts with phosphorodithioates in pyridine to form phosphorothioate intermediates, critical in nucleotide synthesis .

- Reductive transformations : The hydrazide derivative (TPSH) generates diazomethane analogs under basic conditions, enabling selective reduction of alkenes while preserving ester or ketone functionalities .

- Activation of carbonyl groups : TPSCl facilitates condensation reactions with aldehydes/ketones to form sulfonylated hydrazones, which can be further functionalized .

Q. Key Data :

| Derivative | Application | Reaction Conditions | Reference |

|---|---|---|---|

| TPSCl | Phosphorylation | Pyridine, 25°C | |

| TPSH | Reduction of alkenes | NaOH/EtOH, 0°C |

Q. How should 2,4,6-triisopropylbenzenesulfonyl derivatives be stored to ensure stability?

Stability varies by derivative:

- TPSCl : Moisture-sensitive; store in sealed containers at room temperature with desiccants. Decomposes above 94°C .

- TPSH (hydrazide) : Store at -20°C to prevent decomposition; shelf life >3 years under inert gas .

- Azide derivatives : Stabilized with 15% water to prevent explosive decomposition; avoid direct light .

Safety Note : Use N95 gloves and goggles when handling due to skin corrosion risks (GHS Category 1B) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of TPSCl in phosphorylation reactions?

TPSCl acts as a sulfonylating agent, activating hydroxyl groups via nucleophilic displacement. In phosphorylation:

Step 1 : TPSCl reacts with a phosphorodithioate (e.g., S,S’-diphenylphosphorodithioate) to form a reactive sulfonate intermediate.

Step 2 : Pyridine acts as a base, deprotonating the intermediate and facilitating nucleophilic attack by the target alcohol .

The bulky triisopropyl groups sterically hinder undesired side reactions, enhancing regioselectivity in complex substrates like nucleotides .

Optimization Tip : Use anhydrous pyridine and stoichiometric TPSCl (1.2 eq.) for >90% yield .

Q. How can competing side reactions be minimized when using TPSH for alkene reduction?

TPSH’s reductive mechanism involves in situ generation of diazomethane analogs. Competing side reactions (e.g., over-reduction or epoxidation) can be mitigated by:

- Controlled base addition : Slow addition of NaOH (0.5 eq.) in ethanol at 0°C suppresses radical pathways .

- Substrate compatibility : Avoid substrates with α,β-unsaturated carbonyls, which may undergo conjugate addition .

- Monitoring reaction progress : Use TLC (hexane:EtOAc 4:1) to detect premature decomposition of intermediates.

Data Note : TPSH achieves >80% conversion for isolated alkenes but <50% for conjugated systems .

Q. What analytical methods are recommended to assess the purity of TPSCl?

- Melting Point Analysis : Pure TPSCl melts at 92–94°C; deviations indicate impurities (e.g., residual sulfonic acid) .

- ¹H NMR : Key signals: δ 1.2–1.4 ppm (isopropyl CH3), 3.1–3.3 ppm (SO2Cl adjacent CH) .

- HPLC : Use a C18 column (MeCN:H2O 70:30) to quantify hydrolyzed byproducts (retention time ~5.2 min) .

Contamination Check : Hydrolysis products (e.g., sulfonic acid) appear as broad peaks in IR (~3400 cm⁻¹, O-H stretch) .

Q. How do safety protocols address the limited toxicity data for 2,4,6-triisopropylbenzenesulfonyl azide?

While acute toxicity data are sparse, precautionary measures include:

- Ventilation : Use fume hoods due to potential cyanide release upon decomposition .

- Personal Protective Equipment (PPE) : N95 gloves, face shields, and lab coats .

- First Aid : Immediate rinsing with water for skin contact (15+ minutes) .

Regulatory Note : Classified as UN 3261 (corrosive, Packing Group II) for transport .

Q. What strategies resolve contradictions in reported reaction yields for TPS-mediated syntheses?

Discrepancies often arise from moisture sensitivity or reagent quality. Solutions include:

- Strict anhydrous conditions : Pre-dry solvents (e.g., molecular sieves in CH2Cl2) .

- Batch validation : Use freshly opened TPSCl (≥97% purity) to avoid hydrolyzed stock .

- Catalytic additives : Add 1% DMAP to accelerate sluggish sulfonylation .

Case Study : TPSCl-mediated phosphorylation yields dropped from 85% to 40% after 3-month storage due to 15% hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.